molecular formula C10H17Cl2N3 B6175297 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride CAS No. 2503203-91-4

1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride

Cat. No.: B6175297
CAS No.: 2503203-91-4
M. Wt: 250.2
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Description

1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The initial step involves the cyclization of appropriate precursors to form the quinazoline ring system. This can be achieved through the reaction of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Reduction of the Quinazoline Ring: The quinazoline ring is then reduced to form the tetrahydroquinazoline derivative. This reduction can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the intermediate compound.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can further reduce the tetrahydroquinazoline ring to form fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring or the methanamine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, alkyl halides.

Major Products Formed

    Quinazoline N-oxides: Formed through oxidation reactions.

    Fully Saturated Derivatives: Formed through reduction reactions.

    Substituted Quinazolines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carbohydrazide: A derivative with a similar quinazoline ring system but different substituents.

    Diarylidencyclohexanones: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride is unique due to its specific combination of a quinazoline ring, a methanamine group, and the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

CAS No.

2503203-91-4

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Purity

95

Origin of Product

United States

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